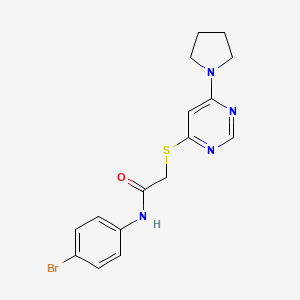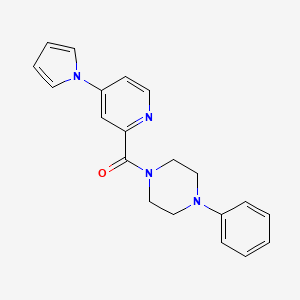
(4-(1H-吡咯-1-基)吡啶-2-基)(4-苯基哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone is a derivative of pyrrole, a five-membered aromatic heterocycle. The structure of the compound suggests that it may have interesting biological activities due to the presence of the pyrrole and phenylpiperazine moieties, which are often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed using acetophenone and trimethylacetaldehyde with TosMIC and a mild base, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of other related compounds, such as (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, has been achieved, which suggests that the synthesis of the target compound could involve the coupling of arylmethyl pyrazole with arylpiperazine under suitable reaction conditions .
Molecular Structure Analysis
The molecular structure of the compound includes a pyrrole ring, which is known for its electron-rich nature and involvement in pi-stacking interactions, and a phenylpiperazine moiety, which is a common feature in molecules with central nervous system activity. The presence of these functional groups indicates that the compound may interact with biological targets through various non-covalent interactions .
Chemical Reactions Analysis
While specific reactions of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone are not detailed in the provided papers, the chemical reactivity of pyrrole derivatives typically includes electrophilic substitution at the 2- and 5-positions of the pyrrole ring. The phenylpiperazine moiety could also undergo nucleophilic substitution reactions, depending on the substituents present on the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of aromatic rings and a potential for hydrogen bonding through the nitrogen atoms in the pyrrole and piperazine rings. The compound's melting point, boiling point, and stability would depend on the specific substituents and their electronic and steric effects .
Relevant Case Studies
A related compound, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, was synthesized as a bioisostere of an aldose reductase inhibitor and showed significant in vitro activity, suggesting that the compound may also have potential as a lead structure for the development of new inhibitors with therapeutic applications . This case study demonstrates the relevance of pyrrole derivatives in medicinal chemistry and their potential for drug development.
科学研究应用
合成和结构分析
合成和表征: 相关化合物的研究涉及合成带有苯环的硼酸酯中间体,通过光谱学和晶体学确认其结构,并使用密度泛函理论 (DFT) 分析其分子结构和物理化学性质。这种方法提供了对类似化学实体的合成路线和结构特征的见解 (P. Huang 等,2021).
分子结构优化: 通过单晶 X 射线衍射和 DFT 计算实现的合成化合物的构象分析表明,DFT 优化的分子结构与晶体结构一致。这项研究强调了 DFT 在预测新合成化合物的分子结构方面的可靠性 (P. Huang 等,2021).
潜在的生物学应用
抗菌活性: 对 (3-苯基-5-(1-苯基-3-芳基-1H-吡唑-4-基)-4,5-二氢-1H-吡唑-1-基)(吡啶-4-基)甲酮的研究表明,这些化合物表现出显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Satyender Kumar 等,2012).
吡咯烷的合成: 通过 1,3-偶极环加成立体定向合成具有不同构型的吡咯烷,为创建对映体纯化合物开辟了途径,这可能对药物化学和药物开发产生影响 (Guillermo A Oliveira Udry 等,2014).
一锅合成方法: 吡咯衍生物(例如 4-(叔丁基)-1H-吡咯-3-基甲酮)的高效一锅合成程序突出了合成相关化合物的经济和实用方面。这些方法通过为复杂分子提供更简单的途径,为杂环化学领域做出了贡献 (R. Kaur 等,2018).
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-16-18(8-9-21-19)22-10-4-5-11-22)24-14-12-23(13-15-24)17-6-2-1-3-7-17/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFIYTZWLRXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

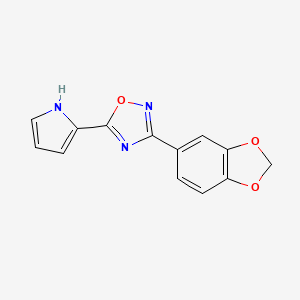
![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)
![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)
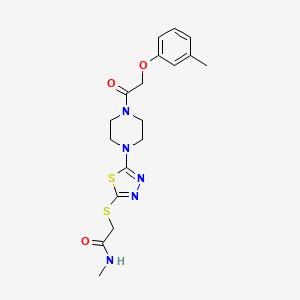
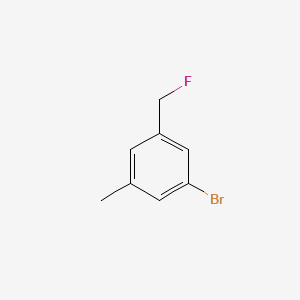
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
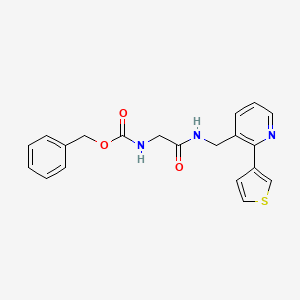
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
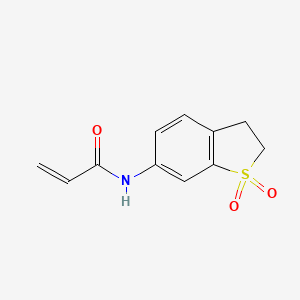

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)
